2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide
Description
This compound is a heterocyclic organic molecule featuring a pyrazole ring fused to a pyrimidinone core via an acetamide linker, with additional methyl and propyl substituents.
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-6-7-17-14(22)9-20-15(23)12(4)13(5)18-16(20)21-11(3)8-10(2)19-21/h8H,6-7,9H2,1-5H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUXTERVLSFXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C(=C(N=C1N2C(=CC(=N2)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares key structural motifs with several analogs documented in the literature and patents. Below is a detailed analysis:
Structural Similarities and Differences
Table 1: Key Structural Features of Analogs
Key Observations:
Pyrazole-Based Analogs: The compound 4-Piperidinecarboxamide, 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]- () shares the 3,5-dimethylpyrazole moiety but replaces the pyrimidinone with a piperidine-carboxamide group. This substitution likely alters solubility and target selectivity compared to the parent compound . The patent-derived analog in retains a pyridazinone core (instead of pyrimidinone) and introduces a pyrrolidine-ether linkage, which may enhance metabolic stability .
Pyrimidine/Isoxazole Derivatives :
Pharmacological and Physicochemical Considerations
While direct data for the target compound are lacking, inferences can be drawn from its analogs:
- Methyl Substitutions : Multiple methyl groups (as in the target compound and analogs) may enhance lipophilicity, impacting membrane permeability and bioavailability.
- Acetamide Linkers : The N-propyl-acetamide group in the target compound contrasts with cyclopropyl or isoxazole-linked acetamides in analogs, which could modulate steric hindrance and hydrogen-bonding capacity.
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